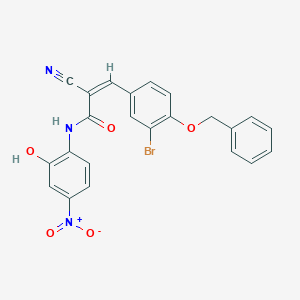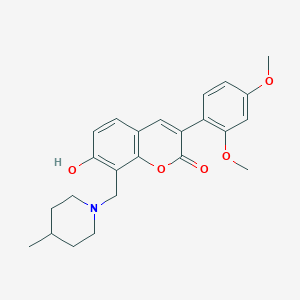
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of chromenone, which is a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The molecule also contains a 4-methylpiperidin-1-yl)methyl group and a 2,4-dimethoxyphenyl group attached to the chromenone core.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The Suzuki–Miyaura cross-coupling reaction could potentially be involved in its synthesis .Applications De Recherche Scientifique
Crystal Structure and Chemical Properties
- The crystal structure of 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, a compound similar in structure to the requested chromene, was determined to crystallize in the monoclinic system. This study highlights the intra-molecular hydrogen bonding characteristics which are crucial for understanding the chemical behavior and interaction potentials of such compounds (Manolov, Ströbele, & Meyer, 2008).
Biological Activities
- A study focused on the synthesis, spectroscopy, and electrochemistry of new 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One compounds, revealing potential antibacterial and antioxidant activities. The compounds demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with one variant showing enhanced antioxidant capacity over trolox, highlighting the therapeutic potential of chromene derivatives in treating bacterial infections and oxidative stress (Al-ayed, 2011).
Antioxidant Properties
- Novel chromone and xanthone derivatives were synthesized and evaluated for their scavenging activities against reactive oxygen species (ROS) and reactive nitrogen species (RNS). The study found several compounds with significant scavenging effects, suggesting that hydroxylated chromones and xanthones could serve as effective antioxidants. This research indicates the potential of chromene derivatives in developing new antioxidants to mitigate oxidative stress-related conditions (Proença et al., 2016).
Synthesis and Structural Characterization
- The synthesis and structural characterization of Ni(II) and Zn(II) complexes derived from 3-formyl chromone Schiff bases were studied, revealing pronounced activity against bacterial and fungal strains, as well as antioxidant and nematicidal activities. This research underscores the versatility of chromene-based compounds in synthesizing metal complexes with potential applications in antimicrobial and antioxidant therapies (Kavitha & Reddy, 2014).
Photochromic Properties
- A study on the photochromism of chromene crystals demonstrated a new property of chromenes, where certain compounds exhibited crystalline state photochromism. This unique characteristic suggests applications in developing materials with light-responsive properties, potentially useful in optical storage and photo-switching devices (Hobley et al., 2000).
Mécanisme D'action
Target of Action
Compounds with similar structures often interact with protein targets in the body, such as enzymes or receptors. The specific targets depend on the chemical structure of the compound and its physicochemical properties .
Mode of Action
The compound might bind to its target, causing a conformational change that affects the target’s function. This could result in the activation or inhibition of the target, depending on the nature of the interaction .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and permeability could influence these properties .
Result of Action
The compound’s action could result in molecular and cellular effects, such as changes in cell signaling, gene expression, or cell metabolism. These effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-20-21(26)7-4-16-12-19(24(27)30-23(16)20)18-6-5-17(28-2)13-22(18)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMGZYQIHKRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-morpholino-5-[(Z,2Z)-3-phenyl-2-propenylidene]-1,3-thiazol-4-one](/img/structure/B2566084.png)
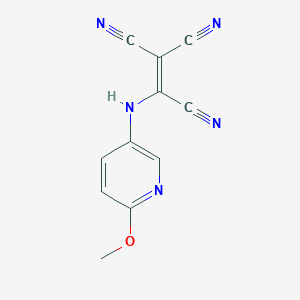
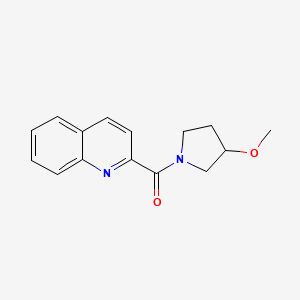
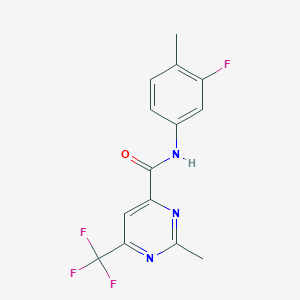
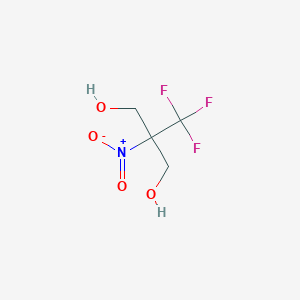
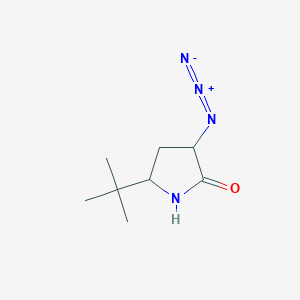
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2566090.png)
![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)
![2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566093.png)
![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]acetamide](/img/structure/B2566097.png)
![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)
![phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate](/img/structure/B2566099.png)
